Eritoran (tetrasodium)

Description

BenchChem offers high-quality Eritoran (tetrasodium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Eritoran (tetrasodium) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C66H122N2Na4O19P2 |

|---|---|

Molecular Weight |

1401.6 g/mol |

IUPAC Name |

tetrasodium;[(2R,3R,4R,5S,6R)-4-decoxy-5-hydroxy-6-[[(2R,3R,4R,5S,6R)-4-[(3R)-3-methoxydecoxy]-6-(methoxymethyl)-3-[[(Z)-octadec-11-enoyl]amino]-5-phosphonatooxyoxan-2-yl]oxymethyl]-3-(3-oxotetradecanoylamino)oxan-2-yl] phosphate |

InChI |

InChI=1S/C66H126N2O19P2.4Na/c1-7-11-15-19-22-25-26-27-28-29-30-32-34-38-42-46-57(70)67-60-64(82-49-47-54(80-6)45-41-36-18-14-10-4)62(86-88(73,74)75)56(51-79-5)85-65(60)83-52-55-61(72)63(81-48-43-39-35-24-21-17-13-9-3)59(66(84-55)87-89(76,77)78)68-58(71)50-53(69)44-40-37-33-31-23-20-16-12-8-2;;;;/h25-26,54-56,59-66,72H,7-24,27-52H2,1-6H3,(H,67,70)(H,68,71)(H2,73,74,75)(H2,76,77,78);;;;/q;4*+1/p-4/b26-25-;;;;/t54-,55-,56-,59-,60-,61-,62-,63-,64-,65-,66-;;;;/m1..../s1 |

InChI Key |

FEMINZOAAWPBPP-RHMAUSBNSA-J |

Isomeric SMILES |

CCCCCCCCCCCC(=O)CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)([O-])[O-])CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC)OP(=O)([O-])[O-])OCC[C@@H](CCCCCCC)OC)NC(=O)CCCCCCCCC/C=C\CCCCCC)O)OCCCCCCCCCC.[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

CCCCCCCCCCCC(=O)CC(=O)NC1C(C(C(OC1OP(=O)([O-])[O-])COC2C(C(C(C(O2)COC)OP(=O)([O-])[O-])OCCC(CCCCCCC)OC)NC(=O)CCCCCCCCCC=CCCCCCC)O)OCCCCCCCCCC.[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Eritoran: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

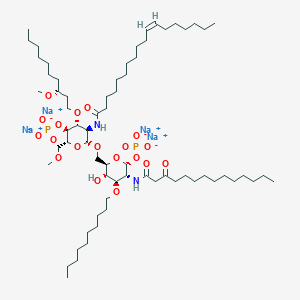

Eritoran (B66583) (also known as E5564) is a synthetic molecule designed as a potent and specific antagonist of Toll-like receptor 4 (TLR4).[1][2] It is a structural analogue of lipid A, the bioactive component of lipopolysaccharide (LPS) found in the outer membrane of Gram-negative bacteria.[1] Developed by Eisai Co., Eritoran was investigated as a therapeutic agent for severe sepsis, a life-threatening condition characterized by a dysregulated systemic inflammatory response to infection.[3] By competitively inhibiting the binding of LPS to the MD-2/TLR4 receptor complex, Eritoran blocks the initiation of the inflammatory cascade, thereby preventing the release of pro-inflammatory cytokines.[4] Although it showed promise in preclinical and early-phase clinical trials, the large-scale Phase III ACCESS trial did not demonstrate a significant reduction in mortality for patients with severe sepsis.[5] This guide provides a detailed overview of Eritoran's chemical structure, a discussion of its synthesis pathway based on established principles for lipid A analogues, and a summary of key experimental data and protocols.

Chemical Structure

Eritoran is a complex synthetic glycolipid. It is a structural analogue of the lipid A from the non-pathogenic bacterium Rhodobacter sphaeroides.[4] Its chemical structure is designed to mimic lipid A, allowing it to bind to the MD-2 co-receptor, but it lacks the ability to induce the conformational change in TLR4 necessary for signal transduction, thus acting as an antagonist.[4]

Systematic (IUPAC) Name: [(2R,3R,4R,5S,6R)-4-Decoxy-5-hydroxy-6-[[(2R,3R,4R,5S,6R)-4-[(3R)-3-methoxydecoxy]-6-(methoxymethyl)-3-[[(Z)-octadec-11-enoyl]amino]-5-phosphonatooxyoxan-2-yl]oxymethyl]-3-(3-oxotetradecanoylamino)oxan-2-yl] phosphoric acid[3]

Molecular Formula: C₆₆H₁₂₆N₂O₁₉P₂[3]

Molar Mass: 1313.677 g·mol⁻¹[3]

Synthesis Pathway

The precise, industrial-scale synthesis pathway for Eritoran is proprietary to its developer, Eisai Co. However, the general strategies for synthesizing complex lipid A analogues are well-documented in the chemical literature. The synthesis of a molecule as complex as Eritoran involves a multi-step process requiring careful control of stereochemistry and the use of orthogonal protecting groups.

Two primary strategies are generally employed for the synthesis of lipid A and its derivatives:

-

Convergent Synthesis: This approach involves the separate synthesis of the two monosaccharide units, which are then coupled to form the disaccharide backbone. Subsequent steps involve the selective attachment of the various acyl chains and the introduction of the phosphate (B84403) groups. This method allows for greater flexibility and is often more efficient for complex, asymmetrically substituted molecules like Eritoran.

-

Linear Synthesis: In this strategy, one monosaccharide is used as a starting point, and the second sugar unit is built upon it, followed by the sequential addition of the acyl and phosphate moieties.

Given the complexity and asymmetric nature of Eritoran, a convergent approach is the more likely synthetic strategy. The process would conceptually involve the synthesis of a glycosyl donor (the non-reducing sugar unit) and a glycosyl acceptor (the-reducing sugar unit), both appropriately functionalized with protected hydroxyl and amino groups. Following the crucial glycosylation step to form the β(1→6) linkage, a series of deprotection and acylation steps would be carried out to install the specific lipid chains at the correct positions. The final steps would involve phosphorylation at the 1 and 4' positions and global deprotection to yield the final product. The development of Eritoran was spurred by the challenges in large-scale synthesis and purification of its predecessor, E5531, suggesting that the manufacturing process for Eritoran is more streamlined.[4]

Caption: Conceptual convergent synthesis pathway for Eritoran.

Mechanism of Action: TLR4 Signaling Antagonism

Eritoran functions by competitively inhibiting the TLR4 signaling pathway, which is the primary route through which the innate immune system recognizes LPS from Gram-negative bacteria.

-

Binding to MD-2: LPS does not bind directly to TLR4 but first forms a complex with the myeloid differentiation factor 2 (MD-2), a co-receptor.

-

Inhibition of Dimerization: The LPS-MD-2 complex then binds to TLR4, inducing its homodimerization. This dimerization is the critical step for initiating intracellular signaling.

-

Blocking Downstream Signaling: Eritoran, due to its structural similarity to lipid A, binds to the hydrophobic pocket of MD-2.[4] However, the Eritoran-MD-2 complex is unable to induce the dimerization of TLR4.[4] This effectively blocks the entire downstream signaling cascade.

-

Suppression of Cytokine Production: By preventing TLR4 activation, Eritoran inhibits the activation of key transcription factors such as Nuclear Factor-kappa B (NF-κB), which leads to a reduction in the production and release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β.[4]

Caption: Eritoran's mechanism of TLR4 antagonism.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of Eritoran.

Table 1: Preclinical In Vitro and In Vivo Efficacy

| Assay Type | Model | LPS Challenge | Eritoran Effect | Reference |

|---|---|---|---|---|

| Ex vivo | Human whole blood/monocytes | LPS | Inhibition of TNF-α, IL-1β, IL-6, IL-8 | [4] |

| In vivo | BCG-primed mice, rats, guinea pigs, dogs | Intravenous LPS | Blocked inflammatory responses |[4] |

Table 2: Phase II Clinical Trial in Severe Sepsis

| Parameter | Placebo (n=96) | Eritoran 45 mg (n=103) | Eritoran 105 mg (n=101) | p-value | Reference |

|---|---|---|---|---|---|

| 28-Day All-Cause Mortality | 33.3% | 32.0% | 26.6% | 0.335 | [6] |

| Mortality in Highest Risk Quartile (APACHE II) | 56.3% | - | 33.3% | 0.105 |[6] |

Table 3: Phase III (ACCESS) Clinical Trial in Severe Sepsis

| Parameter | Placebo (n=657) | Eritoran 105 mg (n=1304) | p-value | Reference |

|---|---|---|---|---|

| 28-Day All-Cause Mortality | 26.9% | 28.1% | 0.59 | [5] |

| 1-Year All-Cause Mortality | 44.1% | 43.3% | 0.79 |[5] |

Experimental Protocols

Phase II Clinical Trial Protocol (Tidswell M, et al., 2010)

-

Study Design: A prospective, randomized, double-blind, placebo-controlled, multicenter, ascending-dose trial.[6]

-

Patient Population: 300 adult patients in intensive care units (ICUs) in the United States and Canada, enrolled within 12 hours of recognition of severe sepsis.[6] Inclusion criteria required an Acute Physiology and Chronic Health Evaluation (APACHE) II-predicted risk of mortality between 20% and 80%.[6]

-

Intervention: Patients were randomized to receive intravenous infusions of either placebo, a total dose of 45 mg of Eritoran, or a total dose of 105 mg of Eritoran.[6] The study drug was administered every 12 hours for a duration of 6 days.[6]

-

Primary Outcome: The primary endpoints were safety and tolerability of the two dose regimens of Eritoran.[6]

-

Secondary Outcome: A key exploratory outcome was the 28-day all-cause mortality rate.[6]

Phase III ACCESS Trial Protocol (Opal SM, et al., 2013)

-

Study Design: A randomized, double-blind, placebo-controlled, multinational Phase III trial conducted in 197 ICUs.[5]

-

Patient Population: 1961 patients with severe sepsis were enrolled between June 2006 and September 2010.[5]

-

Intervention: Patients were randomized in a 2:1 ratio to receive either Eritoran tetrasodium (B8768297) (105 mg total dose) or a matching placebo.[5] The treatment was administered as a 6-day course and initiated within 12 hours of the onset of the first organ dysfunction.[5]

-

Primary Outcome: The primary endpoint was 28-day all-cause mortality.[5]

-

Secondary Outcomes: Secondary endpoints included all-cause mortality at 3, 6, and 12 months post-treatment initiation.[5]

Caption: Generalized workflow for Eritoran clinical trials.

Conclusion

Eritoran is a synthetically complex and well-characterized antagonist of the TLR4 receptor. Its design is a prime example of rational drug development based on the structure of a natural bacterial product. While it ultimately did not prove effective in reducing mortality in a broad population of patients with severe sepsis, the extensive research conducted provides valuable insights into the role of the TLR4 pathway in inflammatory diseases. The data and methodologies from the Eritoran clinical development program remain a significant resource for scientists and researchers in the fields of immunology, sepsis, and drug development, informing the design of future clinical trials for anti-inflammatory agents.

References

- 1. Eritoran tetrasodium (E5564) treatment for sepsis: review of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Targeting Toll-Like Receptors: Promising Therapeutic Strategies for the Management of Sepsis-Associated Pathology and Infectious Diseases [frontiersin.org]

- 3. Influence of severity of illness on the effects of eritoran tetrasodium (E5564), a TLR4 antagonist, in patients with severe sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Eritoran tetrasodium (E5564) Treatment for Sepsis: Review of Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of eritoran, an antagonist of MD2-TLR4, on mortality in patients with severe sepsis: the ACCESS randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phase 2 trial of eritoran tetrasodium (E5564), a toll-like receptor 4 antagonist, in patients with severe sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Binding Site of Eritoran on the TLR4/MD-2 Complex: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding interaction between Eritoran and the Toll-like receptor 4/myeloid differentiation factor 2 (TLR4/MD-2) complex. Eritoran, a synthetic analog of the lipid A portion of lipopolysaccharide (LPS), acts as a potent antagonist of the TLR4 signaling pathway, a critical mediator of the innate immune response to Gram-negative bacteria. Understanding the precise mechanism of this antagonism at the molecular level is crucial for the development of novel therapeutics targeting inflammatory and infectious diseases.

Molecular Interaction and Binding Site

Eritoran functions as a competitive antagonist by binding directly to the MD-2 co-receptor, rather than to TLR4 itself. This interaction occurs within a deep hydrophobic pocket of MD-2, the same pocket that recognizes the lipid A moiety of LPS.[1][2] By occupying this pocket, Eritoran sterically hinders the binding of LPS and, critically, prevents the LPS-induced dimerization of the TLR4/MD-2 complex.[2][3] This dimerization is an essential step for the initiation of downstream inflammatory signaling cascades.

The crystal structure of the human TLR4/MD-2 complex bound to Eritoran (PDB ID: 2Z65) reveals the key residues within the MD-2 binding pocket that interact with the four acyl chains of Eritoran.[1][4] These interactions are predominantly hydrophobic in nature.

Key MD-2 Residues Interacting with Eritoran's Acyl Chains:

| Interacting Residue | Type of Interaction |

| Phenylalanine 126 (Phe126) | Hydrophobic |

| Isoleucine 44 (Ile44) | Hydrophobic |

| Isoleucine 52 (Ile52) | Hydrophobic |

| Leucine 78 (Leu78) | Hydrophobic |

| Valine 135 (Val135) | Hydrophobic |

| Phenylalanine 151 (Phe151) | Hydrophobic |

This table is a summary of key interacting residues identified from structural studies. The complete interaction network is more complex.

Quantitative Binding and Functional Inhibition Data

| Stimulant (LPS Source) | IC50 of Eritoran (ng/mL) |

| Escherichia coli | 0.2 - 1.0 |

| Klebsiella pneumoniae | 0.3 |

| Pseudomonas aeruginosa | 0.5 |

| Salmonella enteritidis | 0.1 |

Data is indicative of the potent inhibitory activity of Eritoran and is compiled from various in vitro studies.

Experimental Protocols

X-ray Crystallography of the Eritoran-TLR4/MD-2 Complex

This protocol outlines the key steps for determining the crystal structure of the Eritoran-TLR4/MD-2 complex.

1. Protein Expression and Purification:

- Co-express the ectodomains of human TLR4 (residues 27-631) and human MD-2 (residues 19-160) with a C-terminal protein A tag on MD-2 in an insect cell expression system (e.g., Sf9 or High Five™ cells) using a baculovirus vector.

- Harvest the supernatant containing the secreted TLR4/MD-2 complex.

- Purify the complex using IgG Sepharose affinity chromatography.

- Cleave the protein A tag from MD-2 using a specific protease (e.g., thrombin).

- Further purify the complex using ion-exchange chromatography (e.g., SP Sepharose) followed by size-exclusion chromatography (e.g., Superdex 200).

2. Complex Formation and Crystallization:

- Concentrate the purified TLR4/MD-2 complex.

- Incubate the complex with a molar excess of Eritoran to ensure saturation of the MD-2 binding pocket.

- Screen for crystallization conditions using vapor diffusion methods (hanging or sitting drop) with various commercially available crystallization screens.

- Optimize lead conditions by varying precipitant concentration, pH, and temperature. For the original structure determination, crystals were grown at 20°C.

3. Data Collection and Structure Determination:

- Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

- Process the diffraction data using appropriate software (e.g., HKL2000).

- Solve the structure by molecular replacement using known structures of TLR4 and MD-2 as search models.

- Refine the model against the diffraction data and build the Eritoran molecule into the electron density map.

Surface Plasmon Resonance (SPR) Analysis of Eritoran Binding

This protocol describes a general method for analyzing the binding kinetics of Eritoran to the TLR4/MD-2 complex.

1. Chip Preparation and Ligand Immobilization:

- Use a carboxymethylated dextran (B179266) sensor chip (e.g., CM5).

- Activate the chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

- Immobilize the purified TLR4/MD-2 complex onto the chip surface via amine coupling in a suitable buffer (e.g., 10 mM sodium acetate, pH 5.0). Aim for a ligand density that will produce a maximal analyte response of approximately 100-200 response units (RU).

- Deactivate any remaining active esters with an injection of ethanolamine.

2. Binding Analysis:

- Prepare a series of Eritoran dilutions in a suitable running buffer (e.g., HBS-EP+).

- Inject the Eritoran solutions over the immobilized TLR4/MD-2 surface at a constant flow rate. Include a buffer-only injection as a reference.

- Monitor the association and dissociation phases in real-time.

- After each injection, regenerate the sensor surface using a low pH buffer (e.g., 10 mM glycine-HCl, pH 2.5) to remove bound Eritoran.

3. Data Analysis:

- Subtract the reference channel data and the buffer-only injection data from the sensorgrams.

- Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).

Site-Directed Mutagenesis of MD-2

This protocol outlines the steps to investigate the contribution of specific MD-2 residues to Eritoran binding.

1. Mutagenesis:

- Use a plasmid containing the wild-type human MD-2 coding sequence as a template.

- Design primers containing the desired mutation (e.g., F126A).

- Perform PCR-based site-directed mutagenesis using a high-fidelity DNA polymerase.

- Digest the parental, methylated template DNA with DpnI.

- Transform the mutated plasmid into competent E. coli cells and select for positive clones.

- Verify the desired mutation by DNA sequencing.

2. Protein Expression and Purification:

- Co-express the mutant MD-2 with wild-type TLR4 and purify the complex as described in section 3.1.

3. Binding Assay:

- Assess the binding of Eritoran to the mutant TLR4/MD-2 complex using a suitable method. This could be a functional assay measuring the inhibition of LPS-induced signaling (e.g., NF-κB reporter assay) to determine changes in IC50, or a direct binding assay like SPR to quantify changes in K_D.

Visualizations

Caption: TLR4 signaling pathway and inhibition by Eritoran.

Caption: Experimental workflow for investigating Eritoran-TLR4/MD2 binding.

References

Eritoran (Tetrasodium): A Technical Guide for Investigating Lipopolysaccharide Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eritoran (B66583) (tetrasodium), also known as E5564, is a synthetic analog of the lipid A moiety of Rhodobacter sphaeroides lipopolysaccharide (LPS). It functions as a potent and specific antagonist of the Toll-like receptor 4 (TLR4) signaling pathway. By competitively inhibiting the binding of endotoxin (B1171834) (LPS) to the TLR4-MD-2 complex, Eritoran effectively blocks the downstream inflammatory cascade, making it an invaluable tool for studying the intricate mechanisms of LPS-mediated signal transduction. This technical guide provides an in-depth overview of Eritoran, including its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols for its use in research, and visualizations of the relevant signaling pathways and experimental workflows. Although initially developed as a potential therapeutic for severe sepsis, where it ultimately failed in Phase III clinical trials, its specific and potent TLR4 antagonism continues to make it a valuable research tool.[1]

Mechanism of Action

Eritoran exerts its inhibitory effect by directly competing with the lipid A portion of LPS for binding to the myeloid differentiation factor 2 (MD-2), a co-receptor of TLR4.[2][3] The binding of LPS to the hydrophobic pocket of MD-2 is a critical step in the dimerization of the TLR4-MD-2 complex, which initiates intracellular signaling. Eritoran, by occupying this binding site, prevents the conformational changes required for receptor dimerization and subsequent signal transduction.[2] This blockade inhibits the activation of downstream signaling cascades, including both the MyD88-dependent and TRIF-dependent pathways, ultimately leading to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2][4]

Quantitative Data

The inhibitory potency of Eritoran has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data regarding its efficacy.

Table 1: In Vitro Inhibitory Activity of Eritoran

| Parameter | Value | Cell Type/System | LPS Concentration | Reference |

| IC₅₀ (TNF-α inhibition) | ~1-5 nM | Human monocytes | Not specified | [5] |

| IC₅₀ (TNF-α inhibition) | 0.03 - 10 ng/mL (dose-dependent) | Human monocytes | 0.2 ng/mL | [6] |

| Effective Concentration | 100 nM | Human adherent mononuclear cells | 100 ng/mL | [4] |

Table 2: In Vivo Efficacy of Eritoran in Animal Models

| Animal Model | Eritoran Dosage | Route of Administration | Challenge | Key Findings | Reference |

| Mouse (C57BL/6) | 5 mg/kg | Intravenous (i.v.) | 3 mg/kg LPS (i.p.) | Significantly lower plasma IL-6 and IFN-γ | [7] |

| Rat (Wistar) | 10 mg/kg | Intravenous (i.v.) | 15 mg/kg LPS (i.v.) | Attenuated microcirculatory dysfunction | |

| Mouse (C57BL/6) | 10 mg/kg | Intraperitoneal (i.p.) | Chronic CCl₄ injury | Reduced serum ALT and hepatic inflammation | [1] |

Experimental Protocols

In Vitro Inhibition of LPS-Induced Cytokine Production in Human Whole Blood

This protocol describes a method to assess the inhibitory effect of Eritoran on LPS-induced cytokine production in a human whole blood assay.

Materials:

-

Freshly drawn human whole blood from healthy volunteers (anticoagulated with heparin)

-

Eritoran (tetrasodium) stock solution (e.g., 1 mg/mL in sterile, endotoxin-free water)

-

Lipopolysaccharide (LPS) from E. coli O111:B4 (or other desired serotype) stock solution (e.g., 1 mg/mL in sterile, endotoxin-free water)

-

Sterile, endotoxin-free polypropylene (B1209903) tubes

-

RPMI 1640 medium

-

Incubator (37°C, 5% CO₂)

-

Centrifuge

-

ELISA kits for TNF-α and IL-6

-

Pipettes and sterile, endotoxin-free tips

Procedure:

-

Preparation of Reagents:

-

Prepare a working solution of Eritoran by diluting the stock solution in RPMI 1640 to the desired concentrations (e.g., a serial dilution from 0.001 ng/mL to 100 ng/mL).

-

Prepare a working solution of LPS by diluting the stock solution in RPMI 1640 to a final concentration of 10 ng/mL (or as determined by preliminary experiments).

-

-

Assay Setup:

-

In sterile polypropylene tubes, add 20 µL of the various Eritoran dilutions or vehicle control (RPMI 1640).

-

Add 160 µL of fresh human whole blood to each tube.

-

Pre-incubate the tubes for 45 minutes at 37°C in a 5% CO₂ incubator. This allows Eritoran to bind to MD-2.

-

-

LPS Stimulation:

-

Add 20 µL of the LPS working solution (to achieve a final concentration of 1 ng/mL) to each tube, except for the unstimulated control tubes (add 20 µL of RPMI 1640 instead).

-

Gently mix the contents of the tubes.

-

-

Incubation:

-

Incubate the tubes for 3-6 hours at 37°C in a 5% CO₂ incubator.

-

-

Sample Collection:

-

After incubation, centrifuge the tubes at 1500 x g for 10 minutes to pellet the blood cells.

-

Carefully collect the plasma supernatant and store at -80°C until cytokine analysis.

-

-

Cytokine Measurement:

-

Quantify the levels of TNF-α and IL-6 in the plasma samples using commercially available ELISA kits, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of cytokine production for each Eritoran concentration compared to the LPS-stimulated control.

-

Plot the percentage of inhibition against the Eritoran concentration and determine the IC₅₀ value.

-

In Vivo Murine Model of Endotoxemia

This protocol outlines a general procedure for evaluating the protective effects of Eritoran in a mouse model of LPS-induced endotoxemia.

Materials:

-

C57BL/6 mice (or other appropriate strain), 8-12 weeks old

-

Eritoran (tetrasodium) for injection

-

Lipopolysaccharide (LPS) from E. coli O111:B4 for injection

-

Sterile, pyrogen-free saline

-

Syringes and needles for intravenous (i.v.) or intraperitoneal (i.p.) injection

-

Equipment for blood collection (e.g., retro-orbital sinus or cardiac puncture)

-

Tubes for blood and tissue sample collection

-

Anesthesia (e.g., isoflurane)

-

ELISA kits for murine TNF-α and IL-6

Procedure:

-

Animal Acclimation:

-

Acclimate mice to the animal facility for at least one week before the experiment.

-

-

Preparation of Reagents:

-

Dissolve Eritoran in sterile, pyrogen-free saline to the desired concentration (e.g., for a 5 mg/kg dose in a 20g mouse, prepare a solution for a 100 µL injection volume).

-

Dissolve LPS in sterile, pyrogen-free saline to the desired concentration (e.g., for a 3 mg/kg dose).

-

-

Experimental Groups:

-

Divide the mice into at least three groups:

-

Vehicle control + Saline

-

Vehicle control + LPS

-

Eritoran + LPS

-

-

-

Drug Administration:

-

Administer Eritoran (e.g., 5 mg/kg) or vehicle (saline) via i.v. or i.p. injection. The timing of administration relative to the LPS challenge is a critical variable to consider (e.g., 30 minutes prior to LPS).[7]

-

-

LPS Challenge:

-

Administer LPS (e.g., 3 mg/kg) or saline via i.p. injection.

-

-

Monitoring:

-

Monitor the mice for signs of endotoxemia, such as lethargy, piloerection, and huddling.

-

-

Sample Collection:

-

At a predetermined time point after LPS challenge (e.g., 2, 6, or 24 hours), anesthetize the mice and collect blood via retro-orbital sinus or cardiac puncture.

-

Euthanize the mice and collect tissues of interest (e.g., liver, lungs, spleen) for further analysis (e.g., histology, gene expression).

-

-

Cytokine Measurement:

-

Prepare plasma from the collected blood samples.

-

Measure the levels of murine TNF-α and IL-6 in the plasma using ELISA kits.

-

-

Data Analysis:

-

Compare the cytokine levels between the different experimental groups using appropriate statistical tests (e.g., ANOVA).

-

Visualizations

Signaling Pathways

The following diagrams illustrate the TLR4 signaling pathway and the point of inhibition by Eritoran.

Caption: TLR4 Signaling Pathway and Eritoran's Point of Inhibition.

Experimental Workflow

The diagram below outlines the general workflow for an in vitro experiment to test the efficacy of Eritoran.

References

- 1. Eritoran Attenuates Hepatic Inflammation and Fibrosis in Mice with Chronic Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eritoran tetrasodium (E5564) Treatment for Sepsis: Review of Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Specific features of human monocytes activation by monophosphoryl lipid A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. E5564 (Eritoran) inhibits lipopolysaccharide-induced cytokine production in human blood monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Eritoran attenuates tissue damage and inflammation in hemorrhagic shock/trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of eritoran tetrasodium, a toll-like receptor 4 antagonist, on intestinal microcirculation in endotoxemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Eritoran's Effect on Cytokine Storm in Viral Infections: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Severe viral infections are frequently characterized by a hyperinflammatory state known as a "cytokine storm," which significantly contributes to tissue damage, organ failure, and mortality. A key initiator of this dysregulated immune response is the Toll-like receptor 4 (TLR4). Eritoran (B66583) (E5564), a synthetic analog of the lipid A portion of lipopolysaccharide (LPS), is a potent and specific antagonist of the TLR4 signaling complex. By competitively inhibiting the binding of both pathogen-associated molecular patterns (PAMPs) and host-derived damage-associated molecular patterns (DAMPs) to the TLR4/MD-2 complex, Eritoran effectively blunts the downstream signaling cascades that lead to the production of pro-inflammatory cytokines. This guide provides an in-depth review of Eritoran's mechanism of action, preclinical efficacy in viral models, and relevant clinical data, presenting a comprehensive resource for researchers in immunology and drug development.

Mechanism of Action: TLR4 Signal Transduction and Its Inhibition by Eritoran

Toll-like receptor 4 is unique among TLRs as it activates two distinct downstream signaling pathways upon ligand binding: the MyD88-dependent and the TRIF-dependent pathways. Both pathways are crucial in orchestrating the innate immune response but can become pathogenic when overstimulated during a viral infection.

-

Ligand Recognition: TLR4, in complex with its co-receptor myeloid differentiation factor 2 (MD-2), recognizes exogenous ligands like LPS from Gram-negative bacteria. Critically, in the context of viral infections, it also recognizes endogenous DAMPs, such as high-mobility group box 1 (HMGB1) and oxidized phospholipids, which are released from damaged or dying cells.[1][2][3]

-

MyD88-Dependent Pathway: This pathway is initiated by the recruitment of the adaptor protein MyD88.[4][5] It culminates in the activation of the transcription factor NF-κB, leading to the rapid transcription of pro-inflammatory cytokines including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β.[4][6][7]

-

TRIF-Dependent Pathway: This pathway is mediated by the adaptor protein TRIF and is responsible for the induction of Type I interferons (IFN-α/β) through the activation of transcription factor IRF3.[4][8][9] It also contributes to a later phase of NF-κB activation.[4]

Eritoran acts as a competitive antagonist at the TLR4/MD-2 complex.[6] It binds to the hydrophobic pocket of MD-2, mimicking the structure of lipid A but failing to induce the conformational changes necessary for TLR4 dimerization and signal initiation.[1] This blockade prevents the activation of both MyD88- and TRIF-dependent signaling, thereby inhibiting the entire spectrum of TLR4-mediated inflammatory responses.[2][10]

Preclinical Evidence in Viral Infection Models

Eritoran has demonstrated significant efficacy in mitigating disease severity and mortality in various preclinical models of viral infections by controlling the associated cytokine storm.

Influenza Virus Infection

Studies using a lethal mouse-adapted influenza A virus (A/PR/8/34; PR8) model have provided compelling evidence for Eritoran's protective effects.[1] Therapeutic administration of Eritoran, even when initiated days after infection, significantly improved survival, reduced clinical symptoms, and limited lung pathology.[1][11]

A representative experimental workflow is detailed below, based on the study by Shirey et al.[1]

-

Animal Model: C57BL/6J mice are used.

-

Viral Challenge: Mice are intranasally (i.n.) infected with a lethal dose (~LD90) of mouse-adapted influenza A/PR/8/34 virus (e.g., ~7500 TCID50).

-

Treatment Protocol: Beginning on day 2 post-infection, mice receive daily intravenous (i.v.) injections of Eritoran (e.g., 200 µ g/mouse ) or a placebo (vehicle) for 5 consecutive days.

-

Endpoints:

-

Survival and Morbidity: Mice are monitored daily for survival, weight loss, and clinical signs of illness.

-

Viral Titers: Lungs are harvested at various time points (e.g., days 6, 7, 8) to determine viral loads via TCID50 assay.

-

Cytokine Analysis: Lung tissue is processed for total RNA extraction, and cytokine gene expression (e.g., TNF-α, IL-6, IFN-β) is quantified using qRT-PCR.

-

Histopathology: Lungs are fixed, sectioned, and stained (e.g., H&E) to assess inflammation and tissue damage.

-

| Outcome Measure | Control Group (PR8 + Vehicle) | Eritoran-Treated Group (PR8 + E5564) | Reference |

| Survival Rate | ~10% | ~90% | [1] |

| Lung Viral Titer (Day 6) | Baseline | Statistically significant decrease | [1] |

| Cytokine Gene Expression (Lung) | Markedly Elevated | Significantly suppressed (TNF-α, IL-6, IFN-β) | [1] |

Filovirus Infection (Ebola & Marburg)

Eritoran has also shown protective effects against filoviruses. In mouse models of Ebola (EBOV) and Marburg (MARV) virus infection, daily administration of Eritoran significantly increased survival rates.[12] This protection was associated with a global reduction in multiple inflammatory cytokines and chemokines, suggesting that Eritoran effectively mitigates the cytokine storm characteristic of these severe hemorrhagic fevers.[12]

| Outcome Measure | Virus Challenge | Survival Rate (Control) | Survival Rate (Eritoran-Treated) | Reference |

| Survival | Lethal EBOV | 0% | 70% | [12] |

| Survival | Lethal MARV | 10% | 90% | [12] |

| Inflammatory Mediators | EBOV | Elevated | Global reduction | [12] |

Clinical Studies and Human Data

While preclinical data in viral models are promising, Eritoran's clinical development has primarily focused on severe sepsis, a condition with a similar underlying pathophysiology of TLR4-driven hyperinflammation.

Human Endotoxemia Studies

In Phase I studies, healthy volunteers were administered LPS to induce a controlled inflammatory response. Pre-treatment with Eritoran was shown to block or ameliorate all LPS-induced effects in a dose-dependent manner.[13]

| Parameter Measured | Placebo + LPS | Eritoran + LPS | Finding | Reference |

| Plasma TNF-α | Peak Elevation | Statistically significant reduction | Dose-dependent inhibition | [13] |

| Plasma IL-6 | Peak Elevation | Statistically significant reduction | Dose-dependent inhibition | [13] |

| Clinical Symptoms (fever, heart rate) | Elevated | Statistically significant reduction | Dose-dependent inhibition | [13] |

Severe Sepsis Trials

A large Phase II trial suggested a potential survival benefit for Eritoran in patients with severe sepsis, particularly those at the highest risk of mortality.[13][14][15] However, the subsequent large-scale, multicenter Phase III trial (ACCESS) failed to demonstrate a statistically significant reduction in the primary endpoint of 28-day all-cause mortality compared to placebo.[16] Despite not meeting its primary endpoint, Eritoran was found to have a favorable safety profile.[16][17]

The discrepancy between preclinical success and clinical trial outcomes highlights the complexity of translating therapies for hyperinflammatory syndromes from animal models to heterogeneous human populations.

COVID-19

The role of TLR4 in the severe inflammation and acute respiratory distress syndrome (ARDS) seen in COVID-19 patients has been a subject of investigation.[18][19][20] Based on its mechanism of action and safety profile, Eritoran was selected for investigation in an international adaptive platform trial (REMAP-CAP) to evaluate its efficacy in hospitalized patients with COVID-19, with the hope of suppressing the cytokine storm and preventing progression to severe pneumonia.[17]

Conclusion and Future Directions

Eritoran is a well-characterized, potent TLR4 antagonist that effectively decouples viral infection from the subsequent damaging cytokine storm in multiple preclinical models. Its ability to inhibit the production of a broad range of inflammatory mediators by targeting the master regulator TLR4 makes it a compelling candidate for host-directed therapy in severe viral illnesses.

While the results from the Phase III sepsis trial were disappointing, the strong preclinical evidence in influenza and other viral diseases warrants further investigation.[16] Key areas for future research include:

-

Combination Therapy: Evaluating Eritoran in conjunction with direct-acting antiviral agents to simultaneously reduce pathogen load and control the host inflammatory response.

-

Patient Stratification: Identifying biomarkers to select patient populations most likely to benefit from TLR4 antagonism.

-

Alternative Viral Pathogens: Exploring the efficacy of Eritoran in other viral diseases known to involve TLR4-mediated pathology, such as Respiratory Syncytial Virus (RSV) and Dengue Virus.[2][3][21]

By modulating the host's excessive immune response, Eritoran represents a valuable tool for research and a potential therapeutic strategy to improve outcomes in patients suffering from severe, life-threatening viral infections.

References

- 1. The TLR4 Antagonist, Eritoran, Protects Mice from Lethal Influenza Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting TLR4 Signaling to Blunt Viral-Mediated Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Targeting TLR4 Signaling to Blunt Viral-Mediated Acute Lung Injury [frontiersin.org]

- 4. Both TRIF-Dependent and MyD88-dependent Signaling Contributes to Host Defense Against Pulmonary Klebsiella infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | MyD88-dependent signaling drives toll-like receptor-induced trained immunity in macrophages [frontiersin.org]

- 6. Eritoran Attenuates Hepatic Inflammation and Fibrosis in Mice with Chronic Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Dual Signaling of MyD88 and TRIF are Critical for Maximal TLR4-Induced Dendritic Cell Maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Eritoran: New Drug for Influenza Shows Promise in Mice Study | Medicine | Sci-News.com [sci.news]

- 12. The Toll-Like Receptor 4 Antagonist Eritoran Protects Mice from Lethal Filovirus Challenge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Eritoran: the evidence of its therapeutic potential in sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phase 2 trial of eritoran tetrasodium (E5564), a toll-like receptor 4 antagonist, in patients with severe sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Influence of severity of illness on the effects of eritoran tetrasodium (E5564), a TLR4 antagonist, in patients with severe sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Eritoran fails to improve mortality in severe sepsis | MDedge [mdedge.com]

- 17. [Contribution to development of remedies for COVID-19: focusing on Eritoran] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Is Toll-like receptor 4 involved in the severity of COVID-19 pathology in patients with cardiometabolic comorbidities? - PMC [pmc.ncbi.nlm.nih.gov]

- 19. COVID-19 induced ARDS: immunopathology and therapeutics [explorationpub.com]

- 20. Frontiers | Mechanism of COVID-19 Causing ARDS: Exploring the Possibility of Preventing and Treating SARS-CoV-2 [frontiersin.org]

- 21. Toll-like receptor 4 in acute viral infection: Too much of a good thing - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Clinical Trial Failure of Eritoran: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eritoran (B66583) (E5564), a synthetic analog of the lipid A portion of lipopolysaccharide (LPS), was a promising therapeutic candidate for severe sepsis. Developed by Eisai Co., its mechanism of action centered on the competitive antagonism of Toll-like receptor 4 (TLR4), a key receptor in the innate immune response to Gram-negative bacteria.[1] By blocking the binding of LPS to the TLR4/MD-2 complex, Eritoran was designed to thwart the downstream inflammatory cascade that can lead to the life-threatening organ dysfunction characteristic of severe sepsis.[2][3] Despite a strong preclinical rationale and encouraging early-phase clinical data, the pivotal Phase III clinical trial, known as ACCESS (A Controlled Comparison of Eritoran and Placebo in Patients with Severe Sepsis), ultimately failed to meet its primary endpoint, leading to the discontinuation of its development for this indication. This in-depth guide explores the scientific and clinical journey of Eritoran, dissecting the available data to understand the potential reasons for its clinical trial failure.

Mechanism of Action: Targeting the TLR4 Signaling Pathway

Eritoran functions as a competitive inhibitor of the TLR4 signaling pathway. It mimics the structure of lipid A, the active component of LPS, allowing it to bind to the myeloid differentiation factor 2 (MD-2) co-receptor, which forms a complex with TLR4.[3] However, unlike LPS, the binding of Eritoran does not induce the conformational changes necessary for TLR4 dimerization and the subsequent initiation of intracellular signaling.[2] This effectively blocks the activation of downstream pathways, including the MyD88-dependent and TRIF-dependent pathways, which are responsible for the production of pro-inflammatory cytokines such as TNF-α, IL-1, and IL-6.[1]

Preclinical and Early Phase Clinical Studies

Preclinical Evaluation

Preclinical studies in various animal models of sepsis and endotoxemia demonstrated that Eritoran could effectively block the production of inflammatory cytokines and improve survival rates.[2] These studies provided a strong rationale for its development as a treatment for severe sepsis in humans.

Experimental Protocol: Animal Sepsis Model (Illustrative Example)

-

Animal Model: Male Sprague-Dawley rats.

-

Induction of Sepsis: Cecal ligation and puncture (CLP), a well-established model that mimics the polymicrobial nature of clinical sepsis.

-

Treatment Groups:

-

Sham-operated + vehicle.

-

CLP + vehicle.

-

CLP + Eritoran (various doses).

-

-

Dosing Regimen: Eritoran or vehicle administered intravenously at a specified time point relative to the CLP procedure.

-

Endpoints:

-

Primary: Survival at 24, 48, and 72 hours.

-

Secondary: Serum levels of TNF-α, IL-6, and other inflammatory markers; bacterial load in blood and peritoneal fluid; assessment of organ injury (e.g., lung, liver, kidney histology and function tests).

-

-

Statistical Analysis: Survival data analyzed using Kaplan-Meier curves and log-rank tests. Inflammatory marker and organ injury data analyzed using ANOVA or Kruskal-Wallis tests, followed by post-hoc comparisons.

Phase I and II Clinical Trials

Phase I studies in healthy volunteers confirmed that Eritoran was generally well-tolerated and demonstrated a dose-dependent inhibition of LPS-induced cytokine production.[2]

The subsequent Phase II trial was a prospective, randomized, double-blind, placebo-controlled study in 300 adult patients with severe sepsis.[4][5] Patients were randomized to receive placebo, a low dose of Eritoran (45 mg total), or a high dose of Eritoran (105 mg total) administered intravenously every 12 hours for 6 days.[4]

Table 1: Key Data from the Phase II Clinical Trial of Eritoran in Severe Sepsis [4][5]

| Parameter | Placebo (n=96) | Eritoran 45 mg (n=103) | Eritoran 105 mg (n=101) |

| 28-Day All-Cause Mortality | 33.3% | 32.0% | 26.6% |

| p-value vs. Placebo | - | NS | NS |

| APACHE II Score < 21 (Lowest Quartile) 28-Day Mortality | 0% | - | 12.0% |

| APACHE II Score > 28 (Highest Quartile) 28-Day Mortality | 56.3% | - | 33.3% |

While the overall 28-day mortality rate was not statistically different between the groups, a pre-specified subgroup analysis suggested a trend towards a lower mortality rate in the high-dose Eritoran group among patients with the highest risk of death (APACHE II score > 28).[4][5] Conversely, a concerning trend towards increased mortality was observed in the high-dose group with the lowest risk of death (APACHE II score < 21).[2] These findings heavily influenced the design of the subsequent Phase III trial.

The ACCESS Trial: A Pivotal Phase III Failure

The ACCESS trial was a large, multinational, randomized, double-blind, placebo-controlled Phase III study designed to confirm the efficacy and safety of Eritoran in patients with severe sepsis.[6][7]

Experimental Protocol: The ACCESS Trial

-

Study Design: Randomized, double-blind, placebo-controlled, multinational Phase III trial.[6][8]

-

Patient Population: 1,961 adult patients with severe sepsis and a high risk of death.[7][9]

-

Inclusion Criteria:

-

Diagnosis of severe sepsis.

-

Evidence of sepsis-induced organ dysfunction.

-

-

Exclusion Criteria:

-

Imminent risk of death.

-

Certain pre-existing conditions.

-

Use of other investigational drugs.

-

-

Treatment Arms:

-

Statistical Analysis Plan: The primary efficacy analysis was a time-to-event analysis of all-cause mortality up to day 28 in the modified intent-to-treat population. The comparison between the Eritoran and placebo groups was performed using an unstratified log-rank test.

Results of the ACCESS Trial

The ACCESS trial failed to demonstrate a statistically significant reduction in the primary endpoint of 28-day all-cause mortality for Eritoran compared to placebo.[6][7]

Table 2: Key Results of the ACCESS Trial [6][7]

| Outcome | Eritoran (n=1304) | Placebo (n=657) | p-value | Hazard Ratio (95% CI) |

| 28-Day All-Cause Mortality | 28.1% (366/1304) | 26.9% (177/657) | 0.59 | 1.05 (0.88-1.26) |

| 1-Year All-Cause Mortality | 43.3% (565/1304) | 44.1% (290/657) | 0.79 | 0.98 (0.85-1.13) |

No significant benefit was observed in any of the prespecified subgroups, including those based on the severity of illness or the type of infection (Gram-negative vs. Gram-positive).[6]

Table 3: Baseline Characteristics of Patients in the ACCESS Trial (Modified Intent-to-Treat Population) [10]

| Characteristic | Eritoran (n=1304) | Placebo (n=657) |

| Age (mean, SD), y | 62.1 (15.5) | 62.0 (15.7) |

| Male, No. (%) | 756 (58.0) | 375 (57.1) |

| APACHE II Score (mean, SD) | 26.7 (7.5) | 26.8 (7.5) |

| Septic Shock, No. (%) | 985 (75.5) | 496 (75.5) |

| Gram-Negative Infection, No. (%) | 469 (36.0) | 236 (36.0) |

| Gram-Positive Infection, No. (%) | 509 (39.0) | 256 (39.0) |

Potential Reasons for Clinical Trial Failure

The failure of Eritoran in the ACCESS trial, despite its promising preclinical and early clinical data, highlights the complexities of developing drugs for severe sepsis. Several factors may have contributed to this outcome:

-

Patient Heterogeneity: Severe sepsis is a highly heterogeneous syndrome with diverse underlying pathogens, host responses, and comorbidities. A single-target therapy like Eritoran may not be effective across this broad patient population. The ACCESS trial included patients with both Gram-negative and Gram-positive infections, and Eritoran's mechanism is specific to the LPS from Gram-negative bacteria.[7]

-

Timing of Intervention: The inflammatory cascade in sepsis is initiated rapidly. The median time from the onset of organ dysfunction to the start of the study drug infusion in the ACCESS trial was over 9 hours.[7] It is possible that by this time, the inflammatory response was too advanced for a TLR4 antagonist to have a significant impact.

-

Complexity of Sepsis Pathophysiology: While the LPS-TLR4 interaction is a critical initiator of the inflammatory response in Gram-negative sepsis, it is only one component of a complex and multifaceted pathophysiology. Other pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) can also trigger inflammation through different receptors. Furthermore, the later stages of sepsis are often characterized by immunosuppression, a state that would not be addressed by an anti-inflammatory agent like Eritoran.

-

Lessons from the Phase II Trial: The concerning trend of increased mortality in the low-risk subgroup of the Phase II trial may have been an early indicator of the challenges in targeting the inflammatory response in sepsis. It is possible that a certain level of inflammation is necessary for an effective host response, and that broadly suppressing this in less severe cases could be detrimental.[2]

-

Discrepancies Between Preclinical Models and Human Sepsis: Animal models of sepsis, while useful, often do not fully recapitulate the complexity and heterogeneity of human sepsis.[11] The controlled nature of these models may overestimate the efficacy of a targeted therapy.

Conclusion

The clinical trial failure of Eritoran serves as a critical case study in the challenges of drug development for severe sepsis. While the scientific rationale for targeting the TLR4 pathway was strong, the complexity and heterogeneity of the patient population, the timing of intervention, and the multifaceted nature of sepsis pathophysiology likely contributed to the negative outcome of the pivotal ACCESS trial. Future research in this field will need to focus on better patient stratification, the development of therapies that can be administered earlier in the disease course, and potentially combination therapies that target multiple aspects of the septic response.

References

- 1. Eritoran | C66H126N2O19P2 | CID 6912404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Eritoran tetrasodium (E5564) Treatment for Sepsis: Review of Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phase 2 trial of eritoran tetrasodium (E5564), a toll-like receptor 4 antagonist, in patients with severe sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 2minutemedicine.com [2minutemedicine.com]

- 8. Effect of eritoran, an antagonist of MD2-TLR4, on mortality in patients with severe sepsis: the ACCESS randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols: Eritoran Tetrasodium in DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eritoran (E5564) is a synthetic lipid A analog that functions as a potent and specific antagonist of the Toll-like receptor 4 (TLR4) complex.[1] By competitively inhibiting the binding of lipopolysaccharide (LPS) to the MD-2–TLR4 complex, Eritoran effectively blocks the downstream inflammatory signaling cascades.[1][2] This mechanism of action has led to its investigation in conditions characterized by excessive inflammation, such as severe sepsis.[3][4] These application notes provide detailed information on the solubility and stability of Eritoran tetrasodium (B8768297) in Dimethyl Sulfoxide (DMSO), along with protocols for its handling and analysis.

Quantitative Data Summary

While comprehensive quantitative solubility data for Eritoran tetrasodium in DMSO is not extensively published, the available information from supplier technical data sheets provides a baseline for its solubility and stability.

Table 1: Solubility of Eritoran Tetrasodium in DMSO

| Parameter | Value | Source |

| Qualitative Solubility | Soluble in DMSO | MedKoo Biosciences[1] |

| Achievable Stock Conc. | ≥ 40 mg/mL | TargetMol[5] |

Note: The achievable stock concentration is based on a protocol for preparing a "mother liquor" for in vivo formulations and represents a demonstrated concentration, not necessarily the maximum solubility limit.

Table 2: Stability and Storage of Eritoran Tetrasodium in DMSO

| Condition | Duration | Recommendation | Source |

| Short-term Storage | Days to Weeks | 0 - 4 °C | MedKoo Biosciences[1] |

| Long-term Storage | Months | -20 °C | MedKoo Biosciences[1] |

| General Shelf-Life | > 2 years | Proper Storage | MedKoo Biosciences[1] |

| In-solvent Stability | Up to 1 year | -80 °C | TargetMol[5] |

Signaling Pathway of Eritoran Tetrasodium

Eritoran exerts its anti-inflammatory effects by blocking the TLR4 signaling pathway at the receptor level. Upon binding of its natural ligand, LPS, TLR4 initiates two primary downstream signaling cascades: the MyD88-dependent and the TRIF-dependent pathways. Both ultimately lead to the production of pro-inflammatory cytokines. Eritoran, by preventing LPS binding, inhibits the activation of both of these pathways.

Experimental Protocols

The following are generalized protocols that can be adapted for the determination of the solubility and stability of Eritoran tetrasodium in DMSO.

Protocol 1: Preparation of Eritoran Tetrasodium Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of Eritoran tetrasodium in DMSO for use in various assays.

Materials:

-

Eritoran tetrasodium (solid powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO, ≥99.9% purity)

-

Sterile microcentrifuge tubes or amber glass vials

-

Calibrated micropipettes and sterile tips

-

Analytical balance

-

Vortex mixer

Procedure:

-

Calculation: Determine the mass of Eritoran tetrasodium required to achieve the desired concentration. The molecular weight of Eritoran tetrasodium is 1401.60 g/mol .

-

Example for a 10 mM stock solution: Mass (mg) = 10 mmol/L * 1 L * 1401.60 g/mol = 14.016 mg for 1 mL of DMSO.

-

-

Weighing: Accurately weigh the calculated amount of Eritoran tetrasodium powder and place it in a sterile vial.

-

Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the Eritoran tetrasodium.

-

Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary.

-

Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term storage or 0-4°C for short-term use, protected from light and moisture.

References

Application Notes and Protocols for In Vitro Eritoran Treatment of Human Monocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eritoran (E5564) is a synthetic analog of the lipid A portion of lipopolysaccharide (LPS) and a potent antagonist of the Toll-like receptor 4 (TLR4) signaling pathway.[1][2] By competitively binding to the MD-2 co-receptor, Eritoran effectively blocks LPS-induced inflammatory responses.[3][4] This makes it a valuable tool for studying the TLR4 signaling cascade and a potential therapeutic agent for inflammatory conditions driven by gram-negative bacterial endotoxins. These application notes provide detailed protocols for the in vitro treatment of human monocytes with Eritoran to assess its inhibitory effects on inflammatory signaling.

Mechanism of Action

Eritoran functions by directly competing with LPS for binding to the hydrophobic pocket of MD-2, a key component of the TLR4 receptor complex.[3][4] This prevents the dimerization of the TLR4/MD-2 complex, which is a critical step in the activation of downstream intracellular signaling pathways.[4] Consequently, the activation of key transcription factors such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) is inhibited, leading to a reduction in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2][3][5]

Data Presentation

Table 1: Dose-Dependent Inhibition of LPS-Induced Cytokine Production in Human Monocytes by Eritoran

| Eritoran Concentration (ng/mL) | LPS Concentration (ng/mL) | % Inhibition of TNF-α | % Inhibition of IL-6 | Reference |

| 0.03 | 0.2 | Significant Inhibition | Significant Inhibition | [6] |

| 0.1 | 0.2 | Dose-dependent | Dose-dependent | [6] |

| 0.3 | 0.2 | Dose-dependent | Dose-dependent | [6] |

| 1 | 0.2 | Dose-dependent | Dose-dependent | [6] |

| 10 | 0.2 | Near Complete Inhibition | Near Complete Inhibition | [6] |

Note: The referenced study demonstrated a clear dose-dependent inhibitory effect. For precise percentage values, refer to the original publication.

Experimental Protocols

Protocol 1: Isolation of Human Monocytes from Peripheral Blood

This protocol describes the isolation of untouched human monocytes from peripheral blood mononuclear cells (PBMCs) using a negative selection technique.[7][8]

Materials:

-

Whole blood collected in EDTA tubes[8]

-

Ficoll-Paque PLUS

-

Phosphate-buffered saline (PBS), Ca2+/Mg2+ free

-

Isolation buffer (PBS supplemented with 0.1% BSA and 2mM EDTA)[7]

-

Human monocyte isolation kit (negative selection)

-

50 mL conical tubes

-

Centrifuge

Procedure:

-

Dilute whole blood 1:1 with PBS.

-

Carefully layer 35 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical tube.[9]

-

Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

-

Carefully aspirate the upper layer (plasma) and collect the buffy coat layer containing PBMCs.

-

Wash the collected PBMCs with PBS by centrifuging at 300 x g for 10 minutes.

-

Resuspend the PBMC pellet in isolation buffer.

-

Follow the manufacturer's instructions for the human monocyte isolation kit. This typically involves adding a cocktail of antibodies against non-monocyte cell surface markers, followed by magnetic bead separation.[7]

-

The resulting untouched monocytes are ready for culture and treatment.

Protocol 2: In Vitro Eritoran Treatment and LPS Stimulation of Human Monocytes

This protocol outlines the treatment of isolated human monocytes with Eritoran followed by stimulation with LPS.

Materials:

-

Isolated human monocytes

-

RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin[10][11]

-

Eritoran tetrasodium (B8768297) (E5564)

-

Lipopolysaccharide (LPS) from E. coli O55:B5[12]

-

96-well tissue culture plates

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Resuspend the isolated monocytes in complete RPMI-1640 medium and determine cell concentration and viability using a hemocytometer and trypan blue exclusion.

-

Plate the monocytes at a density of 1 x 10^6 cells/mL in a 96-well plate.[10]

-

Allow the monocytes to adhere for 2 hours in a 37°C, 5% CO2 incubator.[13]

-

Prepare serial dilutions of Eritoran in complete RPMI-1640 medium (e.g., 0.01, 0.1, 1, 10, 100 ng/mL).

-

Carefully remove the medium from the wells and replace it with the Eritoran-containing medium or vehicle control (medium alone).

-

Pre-incubate the cells with Eritoran for 45 minutes at 37°C.[6]

-

Prepare a stock solution of LPS in sterile PBS. A final concentration of 0.2 ng/mL to 1 µg/mL is commonly used to stimulate monocytes.[6][12]

-

Add the desired concentration of LPS to the wells containing Eritoran or vehicle control.

-

Incubate the plate for the desired time period (e.g., 3-24 hours) at 37°C, 5% CO2.[6][12]

-

After incubation, collect the cell culture supernatants for cytokine analysis and/or lyse the cells for RNA or protein extraction.

Protocol 3: Measurement of Cytokine Production by ELISA

This protocol describes the quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatants using a sandwich enzyme-linked immunosorbent assay (ELISA).

Materials:

-

Cell culture supernatants from Protocol 2

-

Commercially available ELISA kits for human TNF-α and IL-6[13][14]

-

ELISA plate reader

Procedure:

-

Follow the manufacturer's instructions provided with the ELISA kit.[15]

-

Briefly, the protocol will involve coating a 96-well plate with a capture antibody specific for the cytokine of interest.

-

After blocking non-specific binding sites, the collected cell culture supernatants and a series of known cytokine standards are added to the wells.

-

A detection antibody, typically biotinylated, is then added, followed by an enzyme-conjugated streptavidin (e.g., horseradish peroxidase).

-

A substrate solution is added, which will produce a colorimetric reaction in proportion to the amount of bound cytokine.

-

The reaction is stopped, and the absorbance is measured using an ELISA plate reader.

-

A standard curve is generated from the absorbance values of the known cytokine standards, and this is used to calculate the concentration of the cytokine in the experimental samples.[16]

Mandatory Visualizations

Caption: TLR4 signaling pathway and the inhibitory action of Eritoran.

Caption: Experimental workflow for in vitro Eritoran treatment of human monocytes.

References

- 1. Effect of eritoran, an antagonist of MD2-TLR4, on mortality in patients with severe sepsis: the ACCESS randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Eritoran Attenuates Hepatic Inflammation and Fibrosis in Mice with Chronic Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Toll-like Receptor 4 (TLR4) Antagonist Eritoran Tetrasodium Attenuates Liver Ischemia and Reperfusion Injury through Inhibition of High-Mobility Group Box Protein B1 (HMGB1) Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Eritoran tetrasodium (E5564) Treatment for Sepsis: Review of Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. E5564 (Eritoran) inhibits lipopolysaccharide-induced cytokine production in human blood monocytes [pubmed.ncbi.nlm.nih.gov]

- 7. Isolation of Untouched Human Monocytes Cells by Depletion of Non-Monocytes Cells | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. research.monash.edu [research.monash.edu]

- 9. bitesizebio.com [bitesizebio.com]

- 10. Protocol to drive human monocyte-to-macrophage polarization in vitro using tumor conditioned media - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - SG [thermofisher.com]

- 12. ashpublications.org [ashpublications.org]

- 13. Human monocytes respond to lipopolysaccharide (LPS) stimulation in a sex‐dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cytokine assay [bio-protocol.org]

- 15. Cytokine Elisa [bdbiosciences.com]

- 16. Cytokine Elisa [bdbiosciences.com]

Optimal Concentration of Eritoran for Cell Culture Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eritoran (E5564) is a potent and specific synthetic antagonist of Toll-like receptor 4 (TLR4). It functions by competitively inhibiting the binding of lipopolysaccharide (LPS) to the MD-2 co-receptor, thereby preventing the dimerization of the TLR4/MD-2 complex and subsequent downstream inflammatory signaling.[1][2][3] This mechanism makes Eritoran a valuable tool for in vitro studies investigating the role of TLR4 in various cellular processes, including inflammation, immune response, and disease pathogenesis. Determining the optimal concentration of Eritoran is critical for achieving maximal inhibitory effect without inducing off-target effects or cytotoxicity. These application notes provide a comprehensive guide to establishing the optimal working concentration of Eritoran for your specific cell culture experiments.

Mechanism of Action

Eritoran is a structural analog of the lipid A portion of LPS.[3] It binds to the hydrophobic pocket of MD-2, a soluble protein that associates with the extracellular domain of TLR4. This binding prevents LPS from interacting with MD-2, which is an essential step for TLR4 activation.[1][2] Consequently, the downstream signaling cascade, which involves the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, is inhibited.[1][4]

Data Presentation: Quantitative Summary of Eritoran Concentrations

The effective concentration of Eritoran can vary depending on the cell type, the concentration of the TLR4 agonist (e.g., LPS), and the specific experimental readout. The following table summarizes previously reported concentrations of Eritoran used in various in vitro assays.

| Cell Type/System | Agonist (Concentration) | Eritoran Concentration Range | Observed Effect | Reference(s) |

| Human blood monocytes | LPS (0.2 ng/mL) | 0.03 ng/mL - 10 ng/mL | Dose-dependent inhibition of IL-6 and TNF-α production. | [5][6] |

| Human whole blood | LPS (10 ng/mL) from various bacterial strains | IC50 values ranged from 0.1 to 2.5 ng/mL | Inhibition of TNF-α production. | [1] |

| Thioglycollate-elicited mouse peritoneal macrophages | LPS (10 ng/mL) | 10 ng/mL | Pre-treatment for 1 hour inhibited LPS-induced responses. | [7] |

| Primary mouse liver cells (HSCs and Kupffer cells) | LPS | Not specified in detail for in vitro concentration | Suppressed LPS-induced nuclear translocation of NF-κB. | [4] |

| Lewis lung carcinoma-bearing mice (in vivo) | Endogenous S100A8 | Not directly applicable to in vitro concentration | Reduced tumor volume and recruitment of myeloid-derived suppressor cells. | [8][9] |

Note: IC50 (half-maximal inhibitory concentration) values are highly dependent on experimental conditions. It is crucial to determine the optimal concentration for each specific experimental setup.

Experimental Protocols

Protocol 1: Determination of Optimal Eritoran Concentration using a Cytokine Release Assay

This protocol describes a general method to determine the optimal concentration of Eritoran for inhibiting LPS-induced cytokine production in a cell line of interest (e.g., macrophages, monocytes, or other TLR4-expressing cells).

Materials:

-

Cell line of interest (e.g., RAW 264.7, THP-1, or primary cells)

-

Complete cell culture medium

-

Eritoran tetrasodium (B8768297) (E5564)

-

Lipopolysaccharide (LPS) from a relevant bacterial strain (e.g., E. coli O111:B4)

-

Phosphate-buffered saline (PBS)

-

96-well cell culture plates

-

ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)

-

Cell viability assay kit (e.g., MTT, PrestoBlue)

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a density that will result in 80-90% confluency at the end of the experiment.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell adherence.

-

-

Eritoran Pre-incubation:

-

Prepare a serial dilution of Eritoran in complete cell culture medium. A suggested starting range is 0.01 ng/mL to 100 ng/mL.

-

Include a vehicle control (medium with the solvent used to dissolve Eritoran, if any).

-

Carefully remove the old medium from the cells and add 100 µL of the Eritoran dilutions to the respective wells.

-

Incubate for 1-2 hours at 37°C. This pre-incubation allows Eritoran to bind to the TLR4/MD-2 complex.

-

-

LPS Stimulation:

-

Prepare a stock solution of LPS in PBS. The final concentration of LPS will need to be optimized for your cell type but a common starting point is 10-100 ng/mL.

-

Add a small volume (e.g., 10 µL) of the LPS solution to each well to achieve the desired final concentration.

-

Include a negative control (cells with medium only) and a positive control (cells with LPS only).

-

-

Incubation:

-

Incubate the plate for a period appropriate for the cytokine being measured (e.g., 4-6 hours for TNF-α, 18-24 hours for IL-6).

-

-

Supernatant Collection and Cytokine Measurement:

-

Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to pellet any detached cells.

-

Carefully collect the supernatant from each well without disturbing the cell layer.

-

Measure the concentration of the cytokine of interest in the supernatants using an ELISA kit according to the manufacturer's instructions.

-

-

Cell Viability Assay:

-

After collecting the supernatant, perform a cell viability assay on the remaining cells to ensure that the observed inhibition of cytokine production is not due to Eritoran-induced cytotoxicity.

-

Data Analysis:

-

Plot the cytokine concentration against the log of the Eritoran concentration to generate a dose-response curve.

-

Determine the IC50 value, which is the concentration of Eritoran that causes 50% inhibition of the LPS-induced cytokine production.

-

The optimal concentration for subsequent experiments is typically at or slightly above the IC50 value, ensuring maximal inhibition without cytotoxicity.

Protocol 2: Assessment of TLR4 Signaling Pathway Inhibition by Western Blot

This protocol allows for the investigation of Eritoran's effect on specific downstream signaling molecules in the TLR4 pathway, such as the phosphorylation of NF-κB p65 or MAP kinases (p38, JNK).

Materials:

-

Cell line of interest

-

6-well cell culture plates

-

Eritoran and LPS

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis equipment

-

Western blot transfer system

-

Primary antibodies against phosphorylated and total forms of the signaling proteins of interest (e.g., p-p65, p65, p-p38, p38)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

Pre-incubate the cells with the optimal concentration of Eritoran (determined from Protocol 1) for 1-2 hours.

-

Stimulate the cells with LPS for a short period (e.g., 15-60 minutes) to observe phosphorylation events.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Quantify the protein concentration of the lysates.

-

-

Western Blotting:

-

Perform SDS-PAGE, transfer the proteins to a membrane, and block the membrane.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Data Analysis:

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Compare the levels of phosphorylated signaling molecules in Eritoran-treated cells to those in LPS-stimulated cells without Eritoran to confirm the inhibitory effect on the TLR4 pathway.

Mandatory Visualizations

TLR4 Signaling Pathway and Eritoran's Mechanism of Action

Caption: Eritoran competitively inhibits LPS binding to MD-2, blocking TLR4 signaling.

Experimental Workflow for Determining Optimal Eritoran Concentration

Caption: Workflow for determining the optimal concentration of Eritoran.

References

- 1. Frontiers | Real-time monitoring with iTLR4 assay identifies ligand-dependent TLR4-TLR4 conformational dynamics [frontiersin.org]

- 2. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 3. Eritoran - Wikipedia [en.wikipedia.org]

- 4. A Single Step in vitro Bioassay Mimicking TLR4-LPS Pathway and the Role of MD2 and CD14 Coreceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Investigating TLR-4 signalling in response to protein ligands [repository.cam.ac.uk]

- 7. The TLR4 Antagonist, Eritoran, Protects Mice from Lethal Influenza Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Eritoran Suppresses Colon Cancer by Altering a Functional Balance in Toll-like Receptors That Bind Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Eritoran inhibits S100A8-mediated TLR4/MD-2 activation and tumor growth by changing the immune microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Using Eritoran in a Lipopolysaccharide (LPS) Stimulation Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eritoran (B66583) (E5564) is a synthetic analog of the lipid A portion of lipopolysaccharide (LPS) and a potent and specific antagonist of Toll-like receptor 4 (TLR4).[1][2] LPS, a major component of the outer membrane of Gram-negative bacteria, is a powerful activator of the innate immune system through its interaction with the TLR4 receptor complex.[3][4] This activation triggers a signaling cascade leading to the production of pro-inflammatory cytokines and chemokines, which can result in a systemic inflammatory response and, in severe cases, sepsis.[5][6]

Eritoran competitively inhibits the binding of LPS to the myeloid differentiation factor 2 (MD-2) co-receptor, which is associated with TLR4.[1][5][7] By blocking this initial step, Eritoran effectively prevents the dimerization of the TLR4/MD-2 complex and subsequent downstream signaling, thereby inhibiting the inflammatory response.[1][7] These application notes provide detailed protocols for utilizing Eritoran in in vitro LPS stimulation assays to study TLR4-mediated inflammation and to evaluate the efficacy of TLR4 antagonists.

Mechanism of Action of Eritoran

LPS recognition by the innate immune system is primarily mediated by the TLR4 receptor complex. This process involves several key proteins:

-

Lipopolysaccharide-Binding Protein (LBP): LBP binds to LPS in the bloodstream and facilitates its transfer to CD14.[3]

-

CD14: A glycosylphosphatidylinositol-anchored or soluble protein that transfers LPS to the TLR4/MD-2 complex.[3]

-

MD-2: A secreted glycoprotein (B1211001) that forms a stable complex with TLR4 on the cell surface and contains the binding site for LPS.[7]

-

Toll-Like Receptor 4 (TLR4): A transmembrane protein that, upon LPS binding to MD-2, dimerizes and initiates intracellular signaling.[1]

This signaling cascade proceeds through two major pathways:

-

MyD88-dependent pathway: Leads to the early activation of nuclear factor-kappa B (NF-κB) and the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β.[1]

-

TRIF-dependent pathway: Results in the late activation of NF-κB and the production of type I interferons.[1]

Eritoran, due to its structural similarity to lipid A, binds to the hydrophobic pocket of MD-2, preventing the binding of LPS and subsequent activation of TLR4 signaling.[1][5]

References

- 1. Eritoran | TLR4 Antagonist | Research Compound [benchchem.com]

- 2. Eritoran [medbox.iiab.me]

- 3. Intracellular and Extracellular Lipopolysaccharide Signaling in Sepsis: Avenues for Novel Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Toll-like receptor-4 antagonist eritoran tetrasodium for severe sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Eritoran tetrasodium (E5564) Treatment for Sepsis: Review of Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of the Toll-Like Receptor 4 Antagonist Eritoran on Retinochoroidal Inflammatory Damage in a Rat Model of Endotoxin-Induced Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

Application Notes and Protocols for Eritoran Administration in Animal Studies: A Comparative Overview of Intravenous and Intraperitoneal Routes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of intravenous (IV) and intraperitoneal (IP) administration routes for the Toll-like receptor 4 (TLR4) antagonist, Eritoran (B66583), in preclinical animal studies. This document summarizes key quantitative data, provides detailed experimental protocols, and includes visualizations to aid in experimental design and execution.

Introduction